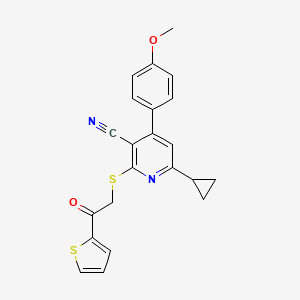

6-Cyclopropyl-4-(4-methoxyphenyl)-2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)nicotinonitrile

Description

Properties

IUPAC Name |

6-cyclopropyl-4-(4-methoxyphenyl)-2-(2-oxo-2-thiophen-2-ylethyl)sulfanylpyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O2S2/c1-26-16-8-6-14(7-9-16)17-11-19(15-4-5-15)24-22(18(17)12-23)28-13-20(25)21-3-2-10-27-21/h2-3,6-11,15H,4-5,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMKSRYUPZHCPHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)C3=CC=CS3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-Cyclopropyl-4-(4-methoxyphenyl)-2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)nicotinonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological activity, and relevant research findings, supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves a multi-step process that combines cyclopropyl and thiophene moieties with a nicotinonitrile framework. The synthetic route often includes:

- Formation of the Cyclopropyl Group : Utilizing cyclopropanation techniques.

- Thioether Formation : Reacting thiophenes with electrophilic centers to introduce thiol groups.

- Nitrile Incorporation : Attaching the nitrile group to the nicotinic acid derivatives.

The biological activity of this compound is believed to stem from its ability to interact with various biological targets, including enzymes and receptors involved in inflammatory and neurodegenerative pathways.

Antimicrobial Activity

Recent studies have highlighted its antimicrobial properties , particularly against Gram-positive and Gram-negative bacteria. The compound has shown promising results in inhibiting bacterial growth, with IC50 values comparable to established antibiotics.

| Pathogen | IC50 (µM) | Reference |

|---|---|---|

| Staphylococcus aureus | 1.4 | |

| Escherichia coli | 0.200 | |

| Pseudomonas aeruginosa | 0.200 |

Anti-inflammatory Effects

In vitro studies indicate that the compound exhibits significant anti-inflammatory effects by inhibiting myeloperoxidase (MPO), an enzyme linked to inflammation and oxidative stress. This inhibition suggests a potential therapeutic role in managing inflammatory diseases.

Neuroprotective Properties

The compound has also been evaluated for neuroprotective effects, particularly in models of neurodegenerative diseases such as Parkinson's disease. Its ability to modulate oxidative stress markers and reduce neuronal cell death has been documented in several studies.

Case Studies

-

Study on Antimicrobial Efficacy :

In a controlled laboratory setting, this compound was tested against various bacterial strains. Results indicated a strong inhibitory effect on both Staphylococcus aureus and Escherichia coli, suggesting its potential as a new antibiotic agent. -

Neuroprotection in Animal Models :

A study involving animal models of Parkinson's disease demonstrated that treatment with this compound led to a significant reduction in neuroinflammation and improved motor function compared to control groups, highlighting its potential for neuroprotective applications.

Comparison with Similar Compounds

Key Observations :

- Thiophene Integration : The target compound and ’s bithiophene derivative leverage thiophene’s electron-rich aromatic system for enhanced π-stacking or charge transport, whereas BAY 60-6583 lacks this feature .

Physicochemical Properties

- Polarity: The cyano group in all compounds increases polarity, but the 4-methoxyphenyl group in the target compound balances this with lipophilicity, likely improving membrane permeability compared to purely hydrophilic derivatives .

- Spectroscopic Features: FTIR spectra of nicotinonitriles typically show cyano stretching near 2214 cm⁻¹ (e.g., compound 5 in ), a benchmark for verifying the core structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.